molecular formula C17H21N3O2 B13446610 alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol

alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol

Cat. No.: B13446610
M. Wt: 299.37 g/mol
InChI Key: KRHRHCYUROWKJL-UHFFFAOYSA-N
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Description

Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol: is a complex organic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is notable for its unique structure, which includes an oxazole ring, a methylphenyl group, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol typically involves multiple steps, including the formation of the oxazole and imidazole rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with stringent control over reaction conditions to ensure consistency and quality. The compound is usually produced in a neat format and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

1-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-1-(1H-imidazol-5-yl)ethanol

InChI

InChI=1S/C17H21N3O2/c1-11-12(15-20-16(2,3)9-22-15)6-5-7-13(11)17(4,21)14-8-18-10-19-14/h5-8,10,21H,9H2,1-4H3,(H,18,19)

InChI Key

KRHRHCYUROWKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)(C2=CN=CN2)O)C3=NC(CO3)(C)C

Origin of Product

United States

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